molecular formula C9H12N2O6 B12395136 Uridine-d

Uridine-d

Cat. No.: B12395136
M. Wt: 245.21 g/mol
InChI Key: DRTQHJPVMGBUCF-OATXHMITSA-N
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Description

Uridine-d refers to deuterated derivatives of uridine, a ribonucleoside composed of uracil attached to a ribose ring (C₉H₁₂N₂O₆, MW = 244.20) . Deuterated forms, such as 5-Methyl this compound₄ (MW = 248.22), involve selective replacement of hydrogen atoms with deuterium, enhancing metabolic stability via the kinetic isotope effect. These compounds are critical in pharmacokinetic studies, tracer research, and drug development due to their prolonged half-life and reduced enzymatic degradation .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

245.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8D

InChI Key

DRTQHJPVMGBUCF-OATXHMITSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-d can be synthesized through the reduction of uridine. The reduction process typically involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction conditions include an appropriate solvent, such as methanol or ethanol, and a controlled temperature to ensure the selective reduction of the uridine molecule to dihydrouridine.

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that naturally produce uridine. The fermentation process is optimized to enhance the yield of uridine, which is then chemically reduced to produce this compound. The purification process involves crystallization and chromatography techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Uridine-d undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form uridine.

    Reduction: As mentioned earlier, uridine can be reduced to form this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Uridine-d has a wide range of scientific research applications, including:

Mechanism of Action

Uridine-d exerts its effects by incorporating into RNA molecules, where it influences the structure and stability of the RNA. The presence of this compound in RNA can affect the folding and function of the RNA, leading to changes in gene expression and protein synthesis. The molecular targets of this compound include various RNA molecules, and the pathways involved are related to RNA processing and translation .

Comparison with Similar Compounds

Chemical Structures and Modifications

Uridine-d differs from its parent compound and other derivatives in isotopic substitution and functional group additions. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Modifications Applications References
Uridine C₉H₁₂N₂O₆ 244.20 Base structure (uracil + ribose) Nucleotide synthesis, RNA metabolism
This compound₄ C₉H₈D₄N₂O₆ ~248.22 Deuterium at C5 and ribose positions Metabolic tracing, drug stability
Uridine 5'-monophosphate (UMP) C₉H₁₃N₂O₉P 324.18 Phosphate group at ribose 5'-OH RNA biosynthesis, enzyme substrates
Uridine diphosphate glucose (UDPG) C₁₅H₂₄N₂O₁₇P₂ 580.30 Glucose moiety linked via diphosphate Glycogen synthesis, glycosylation
5-Methyluridine C₁₀H₁₄N₂O₆ 258.23 Methyl group at C5 of uracil Antiviral research, nucleoside analogs

Key Observations :

  • Isotopic Labeling : this compound₄ exhibits minimal structural deviation from uridine but significantly alters metabolic stability .
  • Functional Additions : Phosphate (UMP, UDPG) or methyl groups (5-Methyluridine) expand biological roles, such as energy transfer (UMP) or antiviral activity (5-Methyluridine) .

Reaction Efficiency :

  • Palladium-catalyzed reactions (e.g., C5-alkene modification of uridine) achieve up to 97% yield under optimized conditions (AgOAc as an oxidant) .
  • Deuterated analogs require additional purification steps to eliminate non-deuterated impurities, reducing overall yield .

Pharmacokinetic Data :

Compound Half-life (hr) Metabolic Pathway Bioavailability (%)
Uridine 1–2 Hepatic/renal clearance 20–30
This compound₄ 3–5 Reduced CYP450 oxidation 40–50
UMP 0.5–1 Rapid dephosphorylation <10

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